

(E)-pent-3-en-2-one IUPAC name and structure

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Compound of Interest

Compound Name: *Pent-3-en-2-one*

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An In-Depth Technical Guide to (E)-pent-3-en-2-one

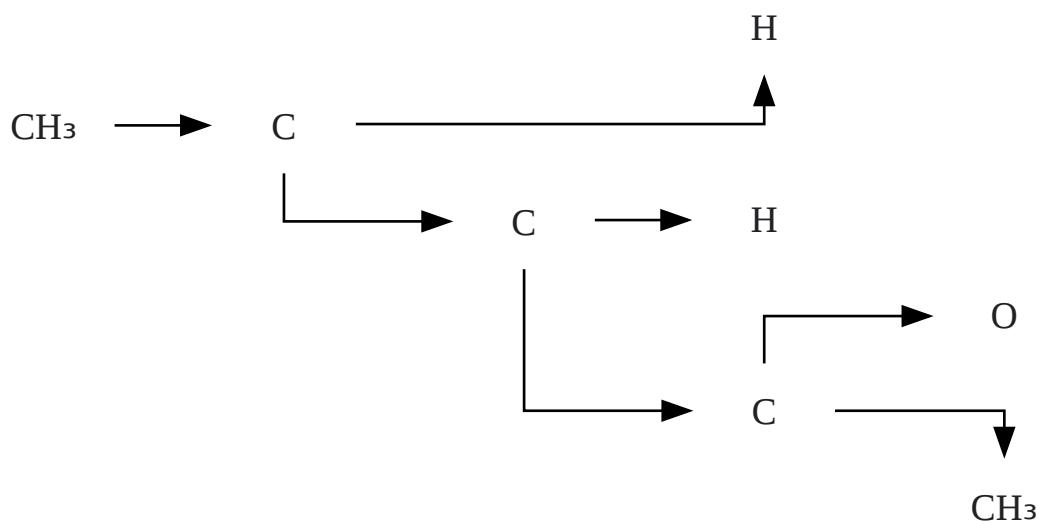
Introduction

(E)-**pent-3-en-2-one**, a member of the α,β -unsaturated ketone class, is a colorless, volatile liquid with a characteristically fruity to pungent odor.^[1] This compound, which exists as (E) and (Z) stereoisomers, is a valuable intermediate in organic synthesis.^[1] It serves as a key building block for the synthesis of various fine chemicals and alkaloids, such as senepodine G and cermizine C.^[2] Furthermore, it finds applications as a flavoring agent.^{[1][3]} (3E)-**pent-3-en-2-one** is noted as a key odorant responsible for the chestnut-like aroma in green tea.^{[3][4]} This guide provides a comprehensive overview of its chemical structure, properties, synthesis protocols, and reaction pathways for professionals in research and drug development.

IUPAC Name and Chemical Structure

- IUPAC Name: (E)-**pent-3-en-2-one**^[3]
- Synonyms: trans-3-Penten-2-one, Methyl propenyl ketone^{[3][5]}
- CAS Number: 3102-33-8^{[5][6]}
- Molecular Formula: C₅H₈O^[6]

Chemical Structure:

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Caption: 2D Structure of **(E)-pent-3-en-2-one**.

Physicochemical and Spectroscopic Data

A summary of the key physical, chemical, and spectroscopic properties of **(E)-pent-3-en-2-one** is provided below for easy reference.

Table 1: Physicochemical Properties of **(E)-pent-3-en-2-one**

Property	Value	Reference
Molecular Weight	84.12 g/mol	[3]
Appearance	Colorless to yellow clear liquid	[7]
Boiling Point	122.00 °C @ 760.00 mm Hg	[7]
Vapor Pressure	14.217 mmHg @ 25.00 °C (est.)	[7]
Flash Point	19.80 °C (est.)	[7]
logP (o/w)	0.563 (est.)	[7]
Solubility	Soluble in alcohol. Slightly soluble in water.	[7][8]

Table 2: Spectroscopic Data for (E)-pent-3-en-2-one

Spectrum Type	Key Chemical Shifts (ppm) or Peaks	Reference
¹ H NMR (500 MHz, Water)	1.91-1.93 (d, 3H), 2.28 (s, 3H), 6.10-6.14 (m, 1H), 7.05-7.12 (m, 1H)	[3]
¹³ C NMR (Acetone-D6)	197.9, 144.3, 132.0, 26.8, 18.0	[9]

Experimental Protocols

(E)-pent-3-en-2-one is synthesized through several established laboratory methods. The choice of method often depends on the availability of starting materials and the desired scale of the reaction.

Synthesis via Dehydration of 4-Hydroxy-2-pentanone

This protocol is a common and effective method for synthesizing (E)-pent-3-en-2-one through the acid-catalyzed dehydration of 4-hydroxy-2-pentanone.[1][10]

Materials:

- 4-Hydroxy-2-pentanone
- Oxalic acid (or another suitable acid catalyst, e.g., p-toluenesulfonic acid)[2][10]
- Diethyl ether
- Saturated aqueous sodium hydrogen carbonate
- Anhydrous magnesium sulfate

Procedure:

- Combine the crude 4-hydroxy-2-pentanone with a catalytic amount of p-toluenesulfonic acid (e.g., 400 mg for ~80 g of the ketone) in a round-bottomed flask.[2]
- Reflux the mixture for approximately 30 minutes to facilitate dehydration.[2]
- Allow the reaction mixture to cool to room temperature.
- Dilute the cooled mixture with 100 mL of diethyl ether.[2]
- Transfer the solution to a separatory funnel and wash with 50 mL of saturated aqueous sodium hydrogen carbonate, followed by drying over anhydrous magnesium sulfate.[2]
- Purify the crude product by fractional distillation to yield **(E)-pent-3-en-2-one**.

Synthesis via Acylation of Propene

This method provides a reliable route for producing trans-3-penten-2-one from propene and acetyl chloride.[2]

Materials:

- Dichloromethane
- Acetyl chloride

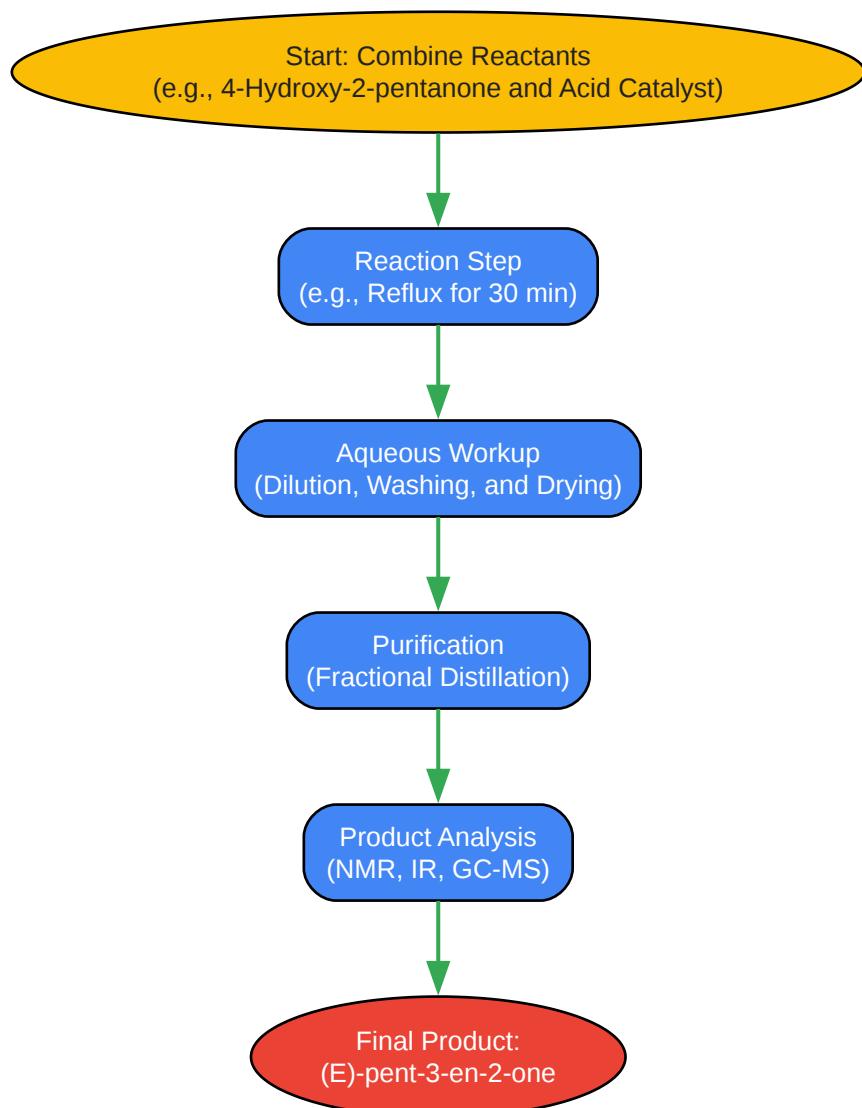
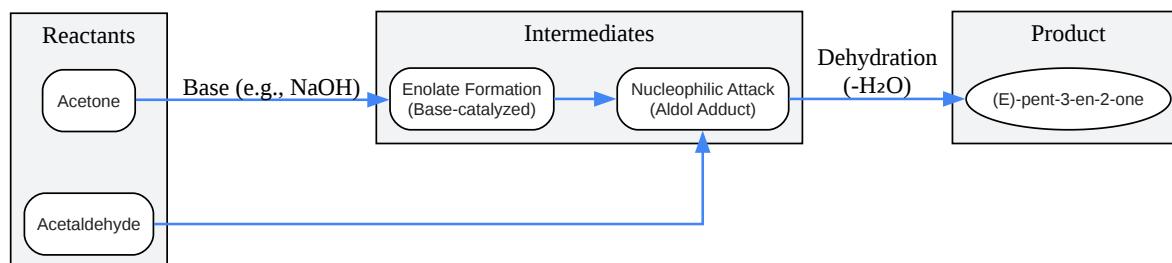
- Anhydrous aluminum chloride (powdered)
- Propene gas
- Quinoline
- Water
- Anhydrous magnesium sulfate

Procedure:

- In a dry 2-L three-necked flask equipped with a mechanical stirrer, gas-inlet tube, and reflux condenser, add 800 mL of dichloromethane and 157 g of acetyl chloride.[\[2\]](#)
- While stirring, add 320 g of powdered anhydrous aluminum chloride in portions over a 15-minute period.[\[2\]](#)
- Bubble propene gas through the stirred solution at a rate sufficient to maintain a gentle reflux.[\[2\]](#)
- After the reaction is complete, combine all organic solutions, wash with 50 mL of water, and dry over anhydrous magnesium sulfate.[\[2\]](#)
- Remove the bulk of the dichloromethane by distillation at reduced pressure, keeping the mixture temperature around 0 °C.[\[2\]](#)
- To the resulting viscous liquid, add 256 g of quinoline and heat to boiling, distilling the remaining low-boiling materials until the vapor temperature reaches 110–120 °C.[\[2\]](#)
- Fractionally distill the remaining organic solution through a 30-cm Vigreux column, collecting the fraction boiling at 119–124 °C.[\[2\]](#)

Signaling Pathways and Logical Relationships Aldol Condensation Pathway for Synthesis

The aldol condensation of acetone and acetaldehyde is a fundamental method for synthesizing 3-penten-2-one.[\[2\]](#) The reaction proceeds via a base-catalyzed mechanism.



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